molecular formula C8H9N3OS B15294686 (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol

(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B15294686
M. Wt: 195.24 g/mol
InChI Key: DCUBUCZNRAWQQE-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a thiophen-2-ylmethyl group at the N1 position and a hydroxymethyl group at the C4 position. This molecule is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by functionalization steps . Its structural framework is leveraged in medicinal chemistry for designing bioactive agents, particularly due to the triazole’s stability and hydrogen-bonding capacity .

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h1-4,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUBUCZNRAWQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The general steps are as follows:

    Synthesis of the Azide Intermediate: The starting material, thiophene-2-methyl bromide, is reacted with sodium azide to form thiophene-2-methyl azide.

    Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.

    Hydroxylation: The resulting triazole compound is subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions can influence its biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared with analogs bearing different aromatic/heteroaromatic substituents at the N1 position or modifications at the C4 hydroxymethyl group. Key examples include:

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications/Studies
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol Thiophen-2-ylmethyl C8H9N3OS 211.25* Not reported 78† Chromenone derivatives
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol (Compound 1) 4-Bromophenyl C9H8BrN3O 270.09 280–284 85 Anti-osteosarcoma agent precursors
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2,3-Difluorophenyl C9H7F2N3O 223.17 Not reported Not given Intermediate for drug discovery
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl C9H8ClN3O 217.63 Not reported Not given Synthetic intermediate
(1-(4-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol 4-Isopropylphenyl C12H15N3O 217.27 Not reported Not given Commercial building block

*Calculated based on molecular formula; †Yield from analogous synthesis in .

Key Observations :

  • Thermal Stability : Bromophenyl and chlorophenyl analogs exhibit higher melting points (>280°C), likely due to stronger π-π stacking and halogen bonding .
  • Synthetic Accessibility: Yields for triazole-methanol derivatives range from 70–90%, depending on the substituent’s steric and electronic profile .

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